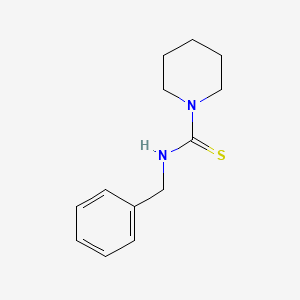
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, also known as Trazodone, is a psychoactive drug that is used to treat depression, anxiety, and insomnia. Trazodone belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). It is a synthetic compound that was first synthesized in the 1960s. In
科学的研究の応用
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been extensively studied for its use in the treatment of depression, anxiety, and insomnia. It has been found to be effective in treating these conditions, and is often used as a second-line treatment when other medications have failed. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been studied for its use in the treatment of post-traumatic stress disorder (PTSD), bipolar disorder, and schizophrenia.
作用機序
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine works by blocking the reuptake of serotonin in the brain, which increases the amount of serotonin available to bind to serotonin receptors. It also acts as an antagonist at the serotonin 2A receptor. By increasing the amount of serotonin in the brain, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine also has sedative properties, which can be helpful in treating insomnia. It has been shown to decrease the amount of REM sleep, which is the stage of sleep associated with dreaming.
実験室実験の利点と制限
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has several advantages and limitations for lab experiments. One advantage is that it is well-tolerated by most patients and has few side effects. This makes it a good choice for use in clinical trials. However, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine can interact with other medications, so caution must be taken when administering it to patients who are taking other drugs. Additionally, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has a relatively short half-life, which means that it must be administered multiple times per day in order to maintain therapeutic levels in the blood.
将来の方向性
There are several future directions for research on N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine. One area of interest is its potential use in the treatment of PTSD. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to be effective in reducing symptoms of PTSD in some patients, and more research is needed to determine its full potential in this area. Another area of interest is its potential use in the treatment of bipolar disorder. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to be effective in reducing symptoms of depression in bipolar patients, and more research is needed to determine its full potential in this area. Finally, more research is needed to determine the long-term effects of N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine use, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is a synthetic compound that is used to treat depression, anxiety, and insomnia. It works by blocking the reuptake of serotonin in the brain, which increases the amount of serotonin available to bind to serotonin receptors. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been extensively studied for its use in the treatment of these conditions, as well as for its potential use in the treatment of PTSD and bipolar disorder. While it has several advantages for use in lab experiments, caution must be taken when administering it to patients who are taking other medications. More research is needed to determine its full potential and long-term effects.
合成法
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is synthesized by reacting 3-chlorobenzaldehyde with 2,4-dimethylbenzylamine in the presence of sodium borohydride. The resulting compound is then reacted with piperazine to form N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine. The synthesis method for N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is well-established and has been used for many years.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWHTBQHMIFFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)




![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)




![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)

![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)